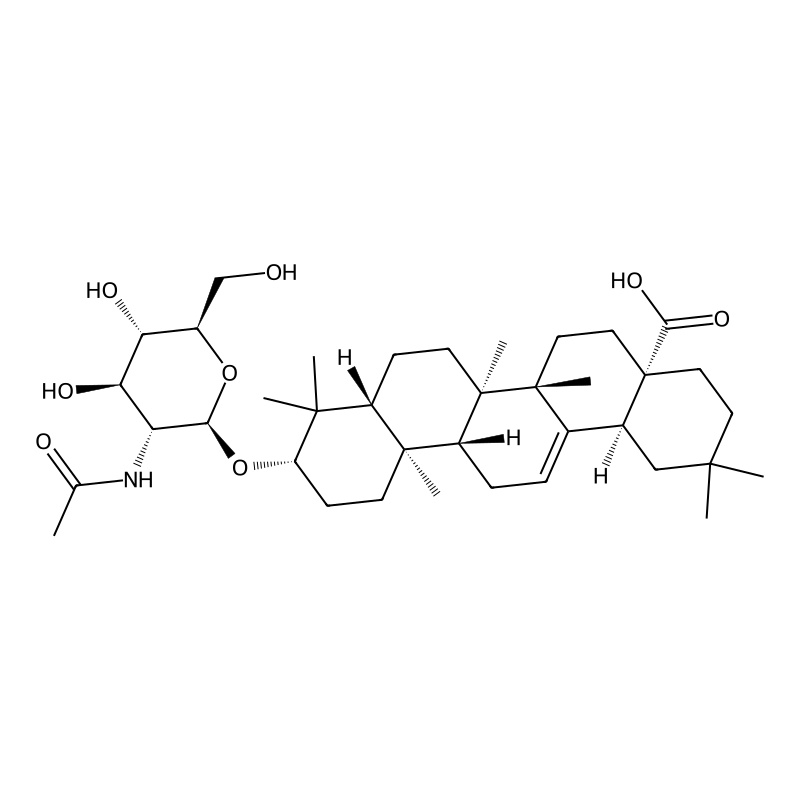Aridanin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Aridanin is a triterpenoid N-acetylglycoside derived from the plant Tetrapleura tetraptera, commonly known for its culinary and medicinal uses. This compound exhibits a unique structure characterized by an oleanolic acid moiety, which is integral to its biological activity and pharmacological potential. Aridanin is typically isolated as a white powder and has been reported to possess various beneficial properties, including cytotoxic effects against cancer cells and molluscicidal activity against schistosomiasis-transmitting snails .
- Oxidation: This reaction can modify the functional groups of aridanin, potentially enhancing its biological activity.
- Reduction: Reduction reactions may alter the structural properties of aridanin, affecting its interaction with biological targets.
- Substitution: Substitution reactions can lead to the formation of derivatives that might exhibit different pharmacological profiles .
These reactions are essential for understanding how aridanin can be modified for various applications in drug development.
Aridanin has demonstrated significant biological activities, particularly:
- Cytotoxicity: Studies have shown that aridanin induces apoptosis in various cancer cell lines, including mouse lymphoma cells and human leukemia cells. It operates through mechanisms such as increasing reactive oxygen species levels and disrupting mitochondrial membrane potential .
- Molluscicidal Activity: At low concentrations (0.25 mg/ml), aridanin effectively reduces the production of cercariae in snails, indicating its potential as a natural molluscicide against schistosomiasis vectors .
These activities suggest that aridanin could be a valuable compound in cancer therapy and pest control.
The synthesis of aridanin typically involves extraction from Tetrapleura tetraptera using solvents like methanol. The extraction process includes:
- Extraction: The dried plant material is treated with methanol at room temperature for an extended period (e.g., 72 hours).
- Partitioning: The crude extract is partitioned using flash chromatography to isolate different fractions.
- Purification: Further purification is achieved through silica gel column chromatography or sephadex column chromatography with varying solvent polarities to obtain pure aridanin .
This method allows for the efficient isolation of aridanin while preserving its biological properties.
Aridanin has several applications, particularly in:
- Pharmaceuticals: Due to its cytotoxic properties, aridanin is being explored as a potential anticancer agent.
- Agriculture: Its molluscicidal activity makes it a candidate for natural pest control solutions in agricultural practices.
- Nutraceuticals: Given its origins from a culinary spice, aridanin may also find applications in dietary supplements aimed at enhancing health .
Research on the interactions of aridanin with biological systems has revealed:
- Cellular Mechanisms: Aridanin interacts with cellular pathways that regulate apoptosis and oxidative stress response, highlighting its potential as a therapeutic agent targeting cancer cells.
- Synergistic Effects: Studies indicate that aridanin may enhance the efficacy of other chemotherapeutic agents when used in combination, suggesting potential for combination therapy strategies .
These findings underscore the importance of further investigating the interactions of aridanin within various biological contexts.
Aridanin shares structural similarities with several other triterpenoids and glycosides. Here are some notable compounds for comparison:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Oleanolic Acid | Triterpenoid | Antioxidant, anti-inflammatory | Parent compound of aridanin |
| Betulin | Triterpenoid | Antiviral, anti-inflammatory | Derived from birch bark |
| Ginsenoside Rg1 | Saponin | Anticancer, neuroprotective | Found in ginseng |
| Ardisiacrispin B | Triterpene Saponin | Cytotoxic against drug-resistant cancer cells | Induces ferroptosis |
Aridanin's uniqueness lies in its specific glycosidic structure and the combination of biological activities it exhibits, particularly its potent cytotoxicity and molluscicidal properties . This makes it a promising candidate for further research in both pharmaceutical and agricultural applications.








